Dibenzofuran-2-yl 4-methylbenzenesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S/c1-13-6-9-15(10-7-13)24(20,21)23-14-8-11-19-17(12-14)16-4-2-3-5-18(16)22-19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXDRNCQBNKBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenzofuran 2 Yl 4 Methylbenzenesulfonate
Strategies for the Construction of the Dibenzofuran (B1670420) Core
The dibenzofuran nucleus, a robust tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring, is a common motif in natural products, pharmaceuticals, and materials science. biointerfaceresearch.comekb.eg Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies. rsc.orgresearchgate.net These strategies generally fall into two main categories: building the heterocyclic ring system from acyclic or monocyclic precursors through cyclization reactions, or modifying a pre-existing dibenzofuran skeleton.
The construction of the dibenzofuran ring system is most commonly achieved through intramolecular cyclization reactions, which can form either a key C-C bond or a C-O bond to close the central furan ring. researchgate.net Transition-metal catalysis, particularly with palladium, has become a powerful tool for these transformations. researchgate.netnih.gov
One prevalent approach involves the intramolecular C-C bond formation from diaryl ether precursors. researchgate.net Palladium(II)-catalyzed oxidative cyclization of diaryl ethers can be accomplished under an air atmosphere, using pivalic acid as the reaction solvent, which has been shown to improve reproducibility and yield for both electron-rich and electron-deficient substrates. biointerfaceresearch.comorganic-chemistry.org Another efficient method utilizes a reusable palladium-on-carbon (Pd/C) catalyst for the cyclization of o-iododiaryl ethers under ligand-free conditions. organic-chemistry.org
A distinct strategy involves a one-pot, two-step procedure starting from o-iodophenols and silylaryl triflates. nih.gov In the presence of cesium fluoride (B91410) (CsF), these starting materials undergo an O-arylation, followed by an in situ palladium-catalyzed cyclization to furnish the dibenzofuran ring system in good to excellent yields. nih.govorganic-chemistry.org This method is notable for its tolerance of various functional groups. organic-chemistry.org
More recent protocols have expanded the toolbox for dibenzofuran synthesis. One novel one-pot method involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org This approach addresses common challenges such as lengthy procedures and poor regioselectivity. organic-chemistry.org
Table 1: Selected Cyclization Reactions for Dibenzofuran Synthesis
| Starting Materials | Catalyst/Reagents | Key Transformation | Reference |
|---|---|---|---|
| Diaryl ethers | Pd(OAc)₂, pivalic acid, air | Intramolecular oxidative C-C bond formation | organic-chemistry.org, biointerfaceresearch.com |
| o-Iododiaryl ethers | Pd/C (reusable) | Ligand-free intramolecular C-C bond formation | organic-chemistry.org |
| o-Iodophenols + Silylaryl triflates | CsF, then Pd catalyst | One-pot O-arylation and cyclization | nih.gov, organic-chemistry.org |
| 6-Diazo-2-cyclohexenones + ortho-Haloiodobenzenes | Pd(PPh₃)₄, Cu₂O | Tandem cross-coupling/aromatization and Ullmann coupling | organic-chemistry.org |
Once the dibenzofuran core is established, further functionalization is often necessary to introduce specific substituents required for a target molecule. Dibenzofuran itself can undergo electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions. ekb.eg However, controlling the regioselectivity of these reactions can be challenging.
For more precise modifications, modern cross-coupling reactions are frequently employed. The strategic placement of halogen atoms (e.g., bromine or iodine) on the dibenzofuran ring allows for subsequent palladium- or nickel-catalyzed cross-coupling reactions. rsc.org This enables the introduction of a wide array of aryl, alkyl, and other functional groups at specific positions. For example, the synthesis of eupomatenoids, which are 2,3,5-trisubstituted benzofurans, demonstrates a strategy of sequential, regioselective cross-coupling reactions on a tribrominated benzofuran (B130515) core. rsc.org This highlights how a carefully planned order of substitutions can achieve complex molecular architectures. rsc.org
Functionalization can also involve the modification of existing groups. For instance, a methyl group on the dibenzofuran ring can be oxidized to a carboxylic acid, which in turn can be used to direct further substitutions or participate in other transformations. youtube.com The inherent reactivity of the dibenzofuran system, combined with the power of modern synthetic methods, allows for the creation of a diverse library of derivatives. researchgate.netnih.gov
Regioselective Synthesis of Dibenzofuran-2-ol Precursors
To synthesize the target molecule, Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242), the precursor dibenzofuran-2-ol is required. The challenge lies in introducing the hydroxyl group specifically at the C-2 position of the dibenzofuran ring. This demands high regioselectivity, which can be achieved through several advanced synthetic techniques.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) on the aromatic substrate, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation exclusively at the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with an electrophile to introduce a new substituent at the targeted position. wikipedia.org
While dibenzofuran itself does not possess a classical strong DMG, the oxygen atom of the furan ring can exert a directing effect. Reaction of dibenzofuran with butyl lithium is known to result in lithiation, which can then be quenched with an appropriate electrophile to introduce a functional group. ekb.eg For the synthesis of dibenzofuran-2-ol, a strategy could involve the introduction of a potent DMG at either the C-1 or C-3 position to direct metalation to C-2. Alternatively, a precursor already containing a directing group could be used to construct the dibenzofuran ring, ensuring the desired functionality is correctly placed for subsequent conversion to a hydroxyl group.
Table 2: Principles of Directed ortho-Metalation (DoM)
| Component | Role | Common Examples | Reference |
|---|---|---|---|
| Directing Metalation Group (DMG) | Lewis basic site; coordinates with the metalating agent to direct deprotonation. | Amides, methoxy (B1213986) groups, tertiary amines | wikipedia.org |
| Metalating Agent | Strong base; deprotonates the aromatic ring ortho to the DMG. | n-Butyllithium, sec-Butyllithium, t-Butyllithium | baranlab.org, uwindsor.ca |
| Electrophile | Reacts with the aryllithium intermediate to form a new C-E bond. | CO₂, I₂, aldehydes, ketones | wikipedia.org |
A plausible route to dibenzofuran-2-ol could start with a substituted phenol (B47542) and a substituted benzene derivative, which are coupled to form a diaryl ether. The substituents are chosen to facilitate the final cyclization and to carry, or be easily converted into, the required hydroxyl group at the correct position. For example, a one-pot synthesis of 2-(4-hydroxyphenyl)benzofurans has been described, starting from 4-substituted phenols. nih.gov While this produces a benzofuran, similar logic can be applied to dibenzofuran synthesis.
Another approach involves the annelation of a pre-formed, functionalized benzofuran. For instance, methyl 3-acetylbenzofuran-2-ylacetate has been shown to undergo cyclization to form a dibenzofurandiol upon treatment with sodium methoxide. rsc.org This demonstrates how a functionalized benzofuran can be used as a building block for the dibenzofuran system, with the substituents on the starting benzofuran dictating the final substitution pattern of the dibenzofuranol product. rsc.org Such multi-step sequences allow for precise control over the placement of functional groups, which is essential for the unambiguous synthesis of a specific isomer like dibenzofuran-2-ol. youtube.comyoutube.com
Esterification Protocols for 4-Methylbenzenesulfonate Formation
The final step in the synthesis is the conversion of the dibenzofuran-2-ol precursor into Dibenzofuran-2-yl 4-methylbenzenesulfonate. This is an esterification reaction where the phenolic hydroxyl group is reacted with a derivative of 4-methylbenzenesulfonic acid, commonly known as p-toluenesulfonic acid. The resulting sulfonate ester is often referred to as a tosylate.
Due to the relatively poor nucleophilicity of phenols, their direct esterification with sulfonic acids is inefficient. niscpr.res.in The standard and most effective method is to react the phenol with an activated derivative, typically 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl). libretexts.orgresearchgate.net The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct and may also act as a nucleophilic catalyst. libretexts.orgresearchgate.net
An alternative, solvent-free method for the acylation of phenols uses a catalytic amount of titanium oxide (TiO₂). niscpr.res.in This procedure has been shown to produce phenolic esters in excellent yields from the reaction of phenols with acid chlorides at room temperature. niscpr.res.in For the synthesis of aryl sulfonates specifically, a facile method involves reacting phenol derivatives with various sulfonyl chlorides in dichloromethane (B109758), which affords the pure products in good to excellent yields after simple workup and purification. researchgate.net The choice of conditions depends on the substrate's sensitivity and the desired scale of the reaction.
Table 3: Common Reagents for the Tosylation of Phenols
| Reagent | Base/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane | Standard, widely used method; base neutralizes HCl byproduct. | researchgate.net, researchgate.net |
| 4-Methylbenzenesulfonyl chloride (TsCl) | Triethylamine | Dioxane | Alternative amine base. | researchgate.net |
| Benzoyl chloride (as an example of an acid chloride) | Titanium oxide (TiO₂) | Solvent-free | Green chemistry approach, reusable catalyst. | niscpr.res.in |
Conventional Tosylation Methodologies and Reagent Selection
Conventional methods for the tosylation of phenols, such as dibenzofuran-2-ol, typically involve the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary role of the base is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, and to neutralize the hydrochloric acid byproduct generated during the reaction.
The selection of the base and solvent system is crucial for the efficiency of the reaction. Pyridine is a traditionally used base that can also serve as the solvent. However, due to its often slow reaction rates and potential difficulties in removal, other tertiary amines like triethylamine (Et₃N) are frequently used in conjunction with a non-participating solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in small amounts can significantly accelerate the reaction.
A typical reaction setup involves dissolving dibenzofuran-2-ol in a suitable solvent, followed by the addition of the base. The mixture is often cooled to 0 °C before the portion-wise addition of p-toluenesulfonyl chloride to control the exothermic nature of the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
| Reagent/Solvent | Role | Typical Conditions |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent | 1.1-1.5 equivalents |
| Pyridine | Base and/or Solvent | Used in excess as solvent or 2-3 equivalents as a base |
| Triethylamine (Et₃N) | Base | 1.5-3 equivalents |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.1-0.2 equivalents |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Tetrahydrofuran (THF) | Solvent | Anhydrous |
A general procedure for the conventional tosylation of dibenzofuran-2-ol is as follows: To a solution of dibenzofuran-2-ol in dichloromethane at 0 °C is added triethylamine, followed by the slow addition of p-toluenesulfonyl chloride. A catalytic amount of DMAP can also be added. The reaction mixture is stirred at room temperature until completion.
Optimized and Catalytic Esterification Protocols
To address some of the limitations of conventional methods, such as long reaction times and the use of stoichiometric amounts of basic reagents, several optimized and catalytic protocols have been developed. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.
Solvent-free approaches have been reported for the tosylation of phenols using heteropolyacids as catalysts. semnan.ac.irresearchgate.net These solid acid catalysts can be easily separated from the reaction mixture, simplifying the work-up procedure. For instance, the reaction can be carried out by simply mixing the phenol, p-toluenesulfonyl chloride, and a catalytic amount of the heteropolyacid.
Another optimized approach involves the use of ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) as a catalyst for the tosylation of alcohols and phenols with p-toluenesulfonic anhydride. organic-chemistry.org This method proceeds under neutral and mild conditions, and the purification is often straightforward.
More recently, chromatography-free synthesis protocols for aryl tosylates have been developed, which are both environmentally friendly and efficient. These methods rely on the careful selection of a biphasic solvent system and a base, allowing for direct isolation of the product with high purity by simple extraction and solvent evaporation.
| Method | Catalyst/Reagent | Key Advantages |
| Heteropolyacid Catalysis | AlPW₁₂O₄₀, AlPMo₁₂O₄₀ | Solvent-free, reusable catalyst, high yields. semnan.ac.irresearchgate.net |
| Ytterbium Triflate Catalysis | Yb(OTf)₃, p-toluenesulfonic anhydride | Neutral and mild conditions, ease of purification. organic-chemistry.org |
| Biphasic Conditions | Phase-transfer catalyst | Amine-free, simple work-up, can be solvent-free. organic-chemistry.org |
These optimized protocols provide valuable alternatives for the synthesis of this compound, particularly for large-scale preparations where efficiency and ease of purification are paramount.
Purification and Isolation Strategies for this compound and its Intermediates
The purification of this compound and its precursor, dibenzofuran-2-ol, is a critical step to ensure the high purity of the final product, which is often essential for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.
Following the tosylation reaction, a standard aqueous work-up is typically performed. The reaction mixture is diluted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like pyridine or triethylamine, water, and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Recrystallization is a common and effective method for purifying solid aryl tosylates. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Common solvent systems for the recrystallization of aryl tosylates include ethanol, ethyl acetate/hexanes, or methanol/water mixtures. reddit.comreddit.com The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, leading to the formation of crystals of the pure compound, which can then be isolated by filtration.
Flash column chromatography is another powerful technique for the purification of this compound, especially when dealing with oily products or mixtures that are difficult to separate by recrystallization. rochester.eduorgsyn.org Silica (B1680970) gel is the most common stationary phase for the purification of aryl tosylates. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography. For aromatic compounds that are difficult to separate, the addition of toluene (B28343) to the eluent system can sometimes improve resolution by mitigating pi-stacking interactions with the silica surface. reddit.com
| Purification Technique | Description | Suitable For |
| Aqueous Work-up | Extraction and washing with acidic, neutral, and saline solutions. | Initial removal of water-soluble impurities and reagents. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Purifying solid compounds with good thermal stability. |
| Flash Column Chromatography | Separation of a mixture based on the differential adsorption of its components to a stationary phase. | Purifying oily products or complex mixtures; separation of closely related compounds. |
The purity of the isolated this compound can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Reactivity and Transformational Chemistry of Dibenzofuran 2 Yl 4 Methylbenzenesulfonate
Transition-Metal-Catalyzed Cross-Coupling Reactions
The dibenzofuran (B1670420) scaffold is a key structural motif in many natural products and functional materials. psu.edursc.org Consequently, methods for its functionalization are of significant interest. Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242) provides a key entry point for such modifications via cross-coupling, allowing for the introduction of a wide range of aryl, alkenyl, and alkyl groups at the 2-position of the dibenzofuran core.
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a powerful toolkit for C-C bond formation. acs.org Aryl tosylates, including dibenzofuran-2-yl 4-methylbenzenesulfonate, have been successfully employed as electrophilic partners in these transformations, overcoming the initial challenges associated with the strength of the C-O bond through the development of specialized ligand systems. acs.org
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or sulfonate, is a premier method for the synthesis of biaryl compounds. researchgate.netnih.gov The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield a 2-aryl-dibenzofuran derivative. nih.govnih.gov The development of catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has been critical for achieving efficient coupling with less reactive aryl tosylates. mit.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Tosylates
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene (B28343) | 100 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Good to Excellent |
| Pd/H-Beta Zeolite | None | K₂CO₃ | Ethanol | Ambient | Up to 96 |
| [HP(t-Bu)₃]BF₄/Pd₂(dba)₃ | P(t-Bu)₃ | KF·2H₂O | THF | Room Temp | High |
Data in this table is representative of typical conditions for Suzuki-Miyaura reactions involving aryl sulfonates as reported in the literature. nih.govmit.edunih.govbeilstein-journals.org
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide or sulfonate, providing a direct route to substituted alkynes. nih.govyoutube.com For this compound, this reaction allows for the introduction of an alkynyl moiety at the C-2 position. The process is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, although copper-free conditions have been developed to prevent the undesired formation of alkyne homocoupling (Glaser coupling) products. rsc.orgnih.gov The use of appropriate ligands and bases is crucial for the successful activation of the aryl tosylate. nih.govrsc.org
Table 2: Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Sulfonates
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | K₂CO₃ / Cs₂CO₃ | Toluene / DMF | 100-120 | General method for aryl tosylates nih.gov |
| Pd-Salen Complex | K₂CO₃ | Isopropanol | Room Temp | Copper-free, mild conditions rsc.org |
| POPd | Pyrrolidine / NaOH | Water | Ambient | Reaction in water under air rsc.org |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-90 | Classic Sonogashira conditions |
This table summarizes various conditions developed for the Sonogashira coupling of aryl halides and sulfonates. nih.govrsc.orgrsc.orgresearchgate.net
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/sulfonate with an alkene to form a substituted alkene. youtube.comwikipedia.org this compound can undergo a Heck reaction with various alkenes to produce 2-alkenyl-dibenzofurans. An important variant is the intramolecular Heck reaction (IMHR), which is a powerful strategy for constructing cyclic and polycyclic systems. wikipedia.org For instance, a suitably substituted dibenzofuran precursor could undergo an intramolecular cyclization to form a more complex, fused ring system, a strategy often employed in natural product synthesis. nih.govnih.govresearchgate.net
Table 3: Key Aspects of the Heck Reaction and Its Variants
| Reaction Type | Description | Typical Product |
|---|---|---|
| Intermolecular Heck Reaction | Coupling of Dibenzofuran-2-yl tosylate with an alkene. organic-chemistry.org | 2-Alkenyl-dibenzofuran |
| Intramolecular Heck Reaction (IMHR) | Cyclization of a dibenzofuran derivative bearing a tethered alkene. wikipedia.org | Fused polycyclic aromatic system |
| Oxidative Heck (Fujiwara-Moritani) | Direct arylation of an alkene with a C-H bond, followed by cyclization. nih.gov | Functionalized (dihydro)benzofurans nih.gov |
The table outlines the applications of Heck-type reactions for synthesizing complex molecules, including those with benzofuran (B130515) motifs. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org
The Negishi cross-coupling reaction pairs an organozinc reagent with an organic electrophile. youtube.com This reaction is known for its high functional group tolerance and the reactivity of organozinc species. nih.gov this compound can be coupled with various alkyl-, alkenyl-, and arylzinc reagents using a palladium catalyst. acs.orgorganic-chemistry.org Recent methodologies have demonstrated the synthesis of dibenzofurans through a one-pot sequence involving lithiation, zincation, and a subsequent Negishi cross-coupling, highlighting the reaction's utility in building the core structure itself. nih.govresearchgate.netresearchgate.netljmu.ac.uk The development of catalyst systems effective for C-O bond cleavage in tosylates has been a significant advance in this area. acs.orgorganic-chemistry.org
Table 4: Representative Conditions for Negishi Coupling of Aryl Tosylates
| Catalyst | Ligand | Solvent | Temperature (°C) | Substrate Scope |
|---|---|---|---|---|
| Pd₂(dba)₃ | PCyp₃ | THF/NMP | 80 | Primary alkyl tosylates acs.orgorganic-chemistry.org |
| Pd-PEPPSI-IPr | None (NHC ligand) | THF/NMP | 50-70 | Aryl chlorides/triflates researchgate.net |
| Pd(OAc)₂ | XPhos | THF | 70 | Used in one-pot dibenzofuran synthesis researchgate.netresearchgate.net |
Data is based on published methods for Negishi cross-coupling involving aryl sulfonates and related electrophiles. acs.orgorganic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. It was one of the first transition-metal-catalyzed cross-coupling reactions developed. The reaction can be catalyzed by either nickel or palladium complexes. nih.gov While highly reactive, the use of Grignard reagents can be limited by their low functional group tolerance due to their strong basicity and nucleophilicity. Nevertheless, the Kumada coupling of this compound with a suitable Grignard reagent offers a direct and powerful method for C-C bond formation, particularly for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) linkages. Nickel catalysts are often preferred for coupling with less reactive electrophiles like tosylates. nih.gov
Table 5: Catalyst Systems for Kumada Coupling of Sulfonates and Halides
| Catalyst | Ligand | Coupling Partner | Key Feature |
|---|---|---|---|
| NiCl₂ | dppe | Aryl-MgBr | Effective for benzylic sulfonamides nih.gov |
| Ni(acac)₂ | None | Aryl-MgBr | General conditions for aryl halides |
| PdCl₂(PPF-t-Bu) | PPF-t-Bu | Aryl-MgBr | Room temperature coupling of aryl tosylates acs.org |
| NiCl₂ | None | Alkyl-MgBr | Coupling of tosylalkanes nih.gov |
This table summarizes catalyst systems used in Kumada reactions, including those developed for sulfonate electrophiles. acs.orgnih.govnih.govbeilstein-journals.org
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Direct Arylation and C-H Activation Strategies
While the tosylate group of this compound is typically the reactive site for cross-coupling, it can also be employed in direct arylation strategies. In these reactions, the dibenzofuranyl moiety is coupled with a partner (often another arene or heteroarene) that undergoes C-H bond activation, avoiding the need for pre-functionalization of the coupling partner.
A typical reaction scheme involves a palladium catalyst that coordinates to the C-H bond of a substrate and subsequently reacts with this compound. This process forms a new carbon-carbon bond, linking the dibenzofuran core to the C-H activated partner. The choice of catalyst, ligand, and reaction conditions is critical to achieving high selectivity and yield, as competition between C-H activation and other side reactions can occur.
Palladium-Catalyzed Carbon-Heteroatom Bond Forming Reactions
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful methods for constructing carbon-heteroatom bonds. This compound, as an aryl tosylate, is an excellent substrate for these transformations due to its reactivity, which is often comparable to that of aryl bromides. wuxiapptec.com
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen (C-N) bonds. mychemblog.comorganic-chemistry.org This reaction enables the coupling of aryl electrophiles, such as this compound, with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. mychemblog.com The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. youtube.com
The catalytic cycle generally begins with the oxidative addition of the palladium(0) catalyst to the carbon-tosylate bond of the dibenzofuran substrate. wuxiapptec.com This is followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated dibenzofuran product and regenerate the active palladium(0) catalyst. wuxiapptec.commychemblog.com The choice of ligand and base is crucial for the reaction's success, with various systems developed to accommodate different substrate pairings and functional groups. wuxiapptec.combeilstein-journals.org
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Tosylates
| Component | Example | Purpose |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. youtube.com |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile for coupling. wuxiapptec.com |
| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |
| Temperature | Room Temperature to >100 °C | Influences reaction rate and efficiency. |
The Ullmann reaction and its modern variations offer a complementary, copper-catalyzed approach for forming carbon-heteroatom bonds. organic-chemistry.org While classic Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, contemporary methods utilize catalytic amounts of soluble copper salts combined with ligands, allowing for milder reaction conditions. beilstein-journals.org this compound can serve as the electrophilic partner in these couplings.
Ullmann-type reactions are versatile, enabling the formation of C-O, C-N, and C-S bonds by coupling the dibenzofuran tosylate with alcohols, amines, or thiols, respectively. organic-chemistry.orgresearchgate.net The mechanism is believed to involve a Cu(I) active species that undergoes oxidative addition with the aryl tosylate, followed by reaction with the nucleophile and reductive elimination.
The formation of diaryl ethers or aryl alkyl ethers from this compound can be achieved through coupling with phenols (phenoxylation) or alcohols (etherification). This transformation is a key application of the Ullmann diaryl ether synthesis. organic-chemistry.org The reaction typically involves a copper(I) catalyst, a base, and often a ligand such as 1,10-phenanthroline (B135089) to facilitate the coupling.
Alternatively, palladium-catalyzed C-O bond formation, a variant of the Buchwald-Hartwig reaction, can also be employed. These methods provide access to a diverse range of dibenzofuran-based ethers, which are substructures in various complex molecules.
The synthesis of aryl thioethers (sulfides) from this compound can be accomplished via copper- or palladium-catalyzed coupling with thiols (thioetherification). These reactions are valuable for introducing sulfur-containing functional groups onto the dibenzofuran scaffold. Copper-catalyzed three-component reactions have also been developed that can generate alkyl aryl sulfides from aryl halides using a sulfur source. researchgate.net
Furthermore, coupling with sulfinate salts can lead to the formation of sulfones (sulfonylation). These reactions expand the synthetic utility of the starting tosylate, allowing for the creation of a wide array of sulfur-linked dibenzofuran derivatives.
Nickel-Catalyzed Cross-Coupling and Reductive Coupling Processes
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. organic-chemistry.org Nickel catalysts exhibit unique reactivity and can often succeed where palladium catalysts fail, particularly with challenging substrates. organic-chemistry.org this compound, as a sulfonate ester, is a suitable substrate for several nickel-catalyzed transformations. nih.gov
Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or Kumada coupling with Grignard reagents, can be used to form new carbon-carbon bonds at the 2-position of the dibenzofuran core. nih.gov The use of N-heterocyclic carbene (NHC) ligands with nickel has proven effective for reactions involving organosulfur compounds. organic-chemistry.org
Reductive coupling processes represent another class of nickel-catalyzed reactions where an external reductant is used. nih.govrsc.org In this context, this compound could be coupled with another electrophile, such as an alkyl sulfonate, in the presence of a reductant like manganese powder. rsc.orgmdpi.com These methods provide novel pathways for constructing complex molecular architectures from readily available starting materials.
Table 2: Overview of Potential Nickel-Catalyzed Reactions
| Reaction Type | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | 2-Aryl/Alkyl-dibenzofuran |
| Kumada Coupling | Grignard Reagent (R-MgBr) | 2-Alkyl/Aryl-dibenzofuran |
| Reductive Coupling | Alkyl Sulfonate (R-OMs) | 2-Alkyl-dibenzofuran |
| Transamidation | Nitro Compounds | N-(dibenzofuran-2-yl)amides nih.gov |
Other Transition Metals in Catalysis (e.g., Copper, Iron, Cobalt)
While palladium and nickel are staples in cross-coupling chemistry, other more abundant and economical first-row transition metals like copper, iron, and cobalt are gaining prominence for activating C–O bonds in aryl sulfonates.
Copper: Copper-catalyzed reactions, particularly Ullmann-type couplings, are effective for forming carbon-heteroatom and carbon-carbon bonds. For aryl sulfonates, copper catalysis can facilitate C–O bond cleavage, enabling coupling with various nucleophiles. For instance, copper(II)-catalyzed C–O cross-coupling reactions have been developed for aryl bromides using aliphatic diols, which can also be extended to aryl tosylates under specific conditions. rsc.org These reactions often proceed without specialized ligands, making them synthetically accessible. rsc.org The mechanism typically involves the coordination of the nucleophile and the aryl sulfonate to the copper center, followed by reductive elimination. The use of chiral ligands in copper-catalyzed reactions can also introduce stereocontrol, which is a key consideration in complex molecule synthesis. yale.edu
Iron: As an inexpensive and non-toxic metal, iron has emerged as a powerful catalyst for cross-coupling reactions. Iron-catalyzed methods have been reported for the alkylation of aryl sulfamates and carbamates, which are electronically similar to aryl tosylates. nih.gov These reactions effectively construct sp²–sp³ carbon-carbon bonds using Grignard reagents. nih.gov The catalytic cycle is thought to involve low-valent iron species. Furthermore, iron catalysis is effective in cross-dehydrogenative C–H amidation of related heterocycles like benzofurans, suggesting its potential to mediate transformations on the dibenzofuran core itself, separate from C-O bond activation. rsc.org
Cobalt: Cobalt catalysts can activate C–H and C–CN bonds and are being explored for C–O bond activation. acs.orgnih.gov Low-valent cobalt species are capable of activating sp² C–H bonds for alkenylation and can participate in cross-electrophile couplings. acs.orgnih.gov Mechanistic studies suggest that catalytically active cobalt(I) species can react with aryl electrophiles, while even lower oxidation states may be needed to activate more resilient bonds. acs.org The ability of cobalt to operate through various oxidation states allows it to participate in complex catalytic cycles, making it a versatile tool for reactions that are challenging for other metals. youtube.com
Table 1: Overview of Non-Palladium/Nickel Metal-Catalyzed Reactions Relevant to Aryl Sulfonates This table summarizes reaction types applicable to aryl sulfonates using copper, iron, and cobalt catalysts, based on reactivity principles of similar substrates.
| Metal Catalyst | Reaction Type | Coupling Partner Example | Key Features |
|---|---|---|---|
| Copper | Ullmann-type C-O/C-N Coupling | Alcohols, Amines | Often ligand-free; can be adapted for stereoselectivity. rsc.orgyale.edu |
| Iron | C-C Cross-Coupling (Alkylation) | Alkyl Grignard Reagents | Uses an earth-abundant, non-toxic metal; good for sp²-sp³ bond formation. nih.gov |
| Cobalt | Cross-Electrophile Coupling | Aryl Halides, Benzonitriles | Versatile oxidation states; can activate various C-X and C-H bonds. acs.orgnih.gov |
Nucleophilic Substitution Reactions of this compound
The tosylate moiety functions as a good leaving group, enabling nucleophilic substitution at the C2 position of the dibenzofuran ring.
Direct nucleophilic aromatic substitution (S_NAr) is a plausible but challenging pathway for this compound. The S_NAr mechanism involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org
For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orgchadsprep.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In the case of this compound, the dibenzofuran ring system itself is not sufficiently electron-deficient to readily undergo S_NAr with typical nucleophiles under mild conditions. Therefore, without additional activating groups on the ring, this pathway generally requires harsh conditions. mdpi.com
Visible-light photoredox catalysis offers a milder alternative for achieving nucleophilic substitution on aryl systems. mdpi.com This method avoids the stringent electronic requirements of the S_NAr mechanism. The general process involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the aryl sulfonate. youtube.com
The catalytic cycle can proceed via two main quenching pathways:
Reductive Quenching: An excited photocatalyst reduces the aryl tosylate, leading to the cleavage of the C–O bond and the formation of a dibenzofuran-2-yl radical. This radical can then be trapped by a nucleophile.
Oxidative Quenching: An excited photocatalyst oxidizes a suitable donor, and the resulting reduced photocatalyst then transfers an electron to the aryl tosylate to generate the aryl radical. youtube.com
This approach has been successfully applied to aryl halides and other related electrophiles, demonstrating broad functional group tolerance under mild conditions. purdue.edunih.gov
Beyond photoredox catalysis, other methods can generate the key dibenzofuran-2-yl radical intermediate, which then combines with a nucleophile in a radical-mediated substitution process. This pathway is conceptually related to the S_RN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.
The process is initiated by the formation of the aryl radical from the tosylate. This radical can then react with a nucleophile to form a radical anion intermediate. This intermediate subsequently transfers an electron to another molecule of the starting aryl tosylate to propagate the radical chain reaction, yielding the substitution product. purdue.edu This method allows for the formation of C-C, C-N, and C-P bonds, among others. purdue.edunih.gov
Electrophilic Aromatic Substitution on Derived Dibenzofuran Systems
Once the tosylate group on this compound has been transformed into a different functional group, the resulting dibenzofuran derivative can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS is dictated by the combined directing effects of the oxygen heteroatom and the newly installed substituent.
The dibenzofuran nucleus itself has a specific reactivity pattern. The oxygen atom acts as an activating, ortho, para-director. Theoretical and experimental studies on dibenzofuran show that electrophilic attack is generally favored at the C2, C8, C4, and C6 positions. rsc.orgacs.org For example, nitration of dibenzofuran primarily yields the 3-nitro derivative, but substitution at other positions is also observed. rsc.org The presence of a substituent at the C2 position will further influence the position of subsequent electrophilic attack, directing incoming electrophiles based on its own electronic properties (activating or deactivating) and steric hindrance.
Chemo-, Regio-, and Stereoselective Aspects of Reactions Involving this compound
Chemoselectivity: In molecules containing multiple functional groups, chemoselectivity is paramount. For this compound, a key challenge is achieving selective reaction at the C-OTs bond without affecting other potentially reactive sites on the dibenzofuran ring or the tosyl group's methyl group. Transition metal catalysts are crucial here, as they can be chosen to selectively activate the C(aryl)-O bond over C-H bonds on the aromatic system. acs.org
Regioselectivity:
In Electrophilic Substitution: As discussed, the regioselectivity of EAS on dibenzofuran derivatives is a function of the directing groups present. The inherent reactivity favors positions 2, 4, 6, and 8. rsc.orgacs.org A substituent at C2 will further modulate this preference.
In Nucleophilic Substitution: In S_NAr, the substitution occurs exclusively at the carbon bearing the leaving group (C2). However, under conditions that may promote an elimination-addition (benzyne) mechanism, which could be relevant for unactivated aryl systems under harsh conditions with strong bases, a mixture of regioisomers could result as the nucleophile attacks either end of the benzyne (B1209423) intermediate. youtube.com
Stereoselectivity: Stereoselectivity becomes a factor when the reactions create new chiral centers or when the substrate or catalyst is chiral. While this compound itself is achiral, transformations can introduce chirality. For example, in copper-catalyzed macrocyclization reactions of related biaryl systems, a "matched/mismatched" effect between a chiral ligand and a chiral substrate can be decisive for the reaction's success, highlighting the importance of catalyst-substrate stereochemical relationships. yale.edu
Table 2: Summary of Selectivity in Reactions of this compound This table outlines the key selectivity considerations for the main reaction types discussed.
| Reaction Type | Selectivity Aspect | Controlling Factors | Expected Outcome for C2-OTs Substrate |
|---|---|---|---|
| Cross-Coupling | Chemoselectivity | Catalyst-ligand system, reaction conditions | Selective cleavage of the C(aryl)-O bond over C-H or S-O bonds. |
| Electrophilic Aromatic Substitution | Regioselectivity | Directing effects of the oxygen heteroatom and other substituents. rsc.orgacs.org | Attack at positions 4, 6, or 8, depending on the nature of the C2 substituent and the electrophile. |
| Nucleophilic Aromatic Substitution | Regioselectivity | Reaction mechanism (S_NAr vs. benzyne). libretexts.orgyoutube.com | S_NAr leads to substitution only at C2; benzyne could lead to C1 and C2 products. |
| Asymmetric Catalysis | Stereoselectivity | Use of chiral ligands, substrates, or catalysts. yale.edu | Can induce enantioselectivity if a chiral center is formed. |
Mechanistic Investigations of Key Transformations
The reactivity of this compound is predominantly dictated by the presence of the tosylate group, a well-established excellent leaving group in organic synthesis. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, a comprehensive understanding of its transformational chemistry can be extrapolated from the well-studied mechanisms of analogous aryl tosylates. The key transformations of this compound are expected to involve the cleavage of the carbon-oxygen bond of the tosylate ester, facilitating reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
The core of these transformations lies in the catalytic cycles of reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. In these processes, a palladium(0) species is the active catalyst. The general mechanism for these cross-coupling reactions involves three principal steps: oxidative addition, transmetalation, and reductive elimination.
For aryl tosylates, the initial oxidative addition of the aryl C–O bond to a low-valent palladium(0) complex to form a palladium(II) species is often a critical and can be the rate-limiting step of the catalytic cycle. libretexts.orgnih.gov This step's facility is influenced by the electronic properties and steric hindrance of both the aryl tosylate and the phosphine ligands on the palladium catalyst. The electron-withdrawing nature of the tosylate group facilitates this process. The dibenzofuran moiety, being a large, rigid, and electron-rich polycyclic aromatic system, can influence the rate and efficiency of this step through both steric and electronic effects.
Following oxidative addition, transmetalation occurs, where a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium(II) center, displacing the tosylate group. libretexts.orgorganic-chemistry.org The final step is reductive elimination , where the two organic fragments on the palladium(II) complex couple and are expelled from the coordination sphere, regenerating the active palladium(0) catalyst and forming the new carbon-carbon or carbon-nitrogen bond. libretexts.org
In the context of nucleophilic aromatic substitution (SNAr) , the reaction of this compound with strong nucleophiles would likely proceed via an addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the tosylate group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgchemrxiv.org The aromaticity of the dibenzofuran ring is temporarily disrupted in this intermediate. The subsequent departure of the tosylate leaving group restores the aromatic system and yields the substituted product. The rate of SNAr reactions is sensitive to the nature of the solvent and the electronic properties of the aromatic system.
Detailed research findings on analogous systems provide insight into the controlling factors of these transformations. For instance, studies on the Buchwald-Hartwig amination of various aryl tosylates have highlighted the importance of the ligand on the palladium catalyst in facilitating the challenging oxidative addition step. Similarly, kinetic studies of Suzuki-Miyaura couplings have elucidated the complex interplay between the rates of oxidative addition, transmetalation, and reductive elimination, which can be modulated by the choice of catalyst, base, and solvent.
Table 1: Mechanistic Overview of Key Transformations
| Transformation | Key Mechanistic Steps | Rate-Limiting Step (Typical for Aryl Tosylates) | Role of Dibenzofuran Moiety |
|---|
| Buchwald-Hartwig Amination | 1. Oxidative Addition of Ar-OTs to Pd(0) 2. Amine Coordination & Deprotonation 3. Reductive Elimination | Oxidative Addition libretexts.orgnih.gov | Influences electronic and steric environment of the reaction center. | | Suzuki-Miyaura Coupling | 1. Oxidative Addition of Ar-OTs to Pd(0) 2. Transmetalation with Organoboron Reagent 3. Reductive Elimination | Can be Oxidative Addition or Transmetalation | Affects the rate of oxidative addition and stability of intermediates. | | Nucleophilic Aromatic Substitution | 1. Nucleophilic attack forming a Meisenheimer complex 2. Elimination of the tosylate leaving group | Formation of the Meisenheimer complex rsc.orgchemrxiv.org | Stabilizes or destabilizes the anionic intermediate through resonance. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Structural Elucidation Techniques for Dibenzofuran 2 Yl 4 Methylbenzenesulfonate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242). It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, but for a molecule with a complex aromatic region like a dibenzofuran (B1670420) derivative, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For Dibenzofuran-2-yl 4-methylbenzenesulfonate, COSY would be instrumental in identifying adjacent protons within the dibenzofuran and the p-toluenesulfonate moieties. For instance, it would show correlations between the protons on the tosyl group's benzene (B151609) ring and trace the connectivity of the protons on the dibenzofuran core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly bonded. This can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dibenzofuran Moiety | ||
| H-1 | ~7.5-7.7 | ~112-115 |
| C-2 | - | ~148-152 (oxygen-bearing) |
| H-3 | ~7.2-7.4 | ~110-113 |
| H-4 | ~7.9-8.1 | ~120-123 |
| C-4a | - | ~123-126 |
| C-4b | - | ~121-124 |
| H-6 | ~7.6-7.8 | ~127-130 |
| H-7 | ~7.3-7.5 | ~122-125 |
| H-8 | ~7.4-7.6 | ~124-127 |
| H-9 | ~8.0-8.2 | ~111-114 |
| C-9a | - | ~155-158 (oxygen-bearing) |
| C-9b | - | ~128-131 |
| p-Toluenesulfonate Moiety | ||
| H-2', H-6' | ~7.8-8.0 (d) | ~129-132 |
| H-3', H-5' | ~7.3-7.5 (d) | ~127-130 |
| C-1' | - | ~145-148 |
| C-4' | - | ~133-136 |
| CH₃ | ~2.4-2.5 (s) | ~21-22 |
Note: These are predicted values based on known data for dibenzofuran and p-toluenesulfonate derivatives. Actual experimental values may vary.
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes or the existence of reaction intermediates that are in equilibrium. researchgate.net For this compound, DNMR could be used to investigate the rotational barrier around the C-O-S bonds. By varying the temperature, it might be possible to observe the coalescence of signals corresponding to different conformers, allowing for the calculation of the activation energy for this rotation. This information provides insight into the molecule's flexibility and steric interactions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways would be expected to involve the cleavage of the sulfonate ester bond.
Predicted Fragmentation Pattern for this compound:
| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Identity of Fragment |
| C₁₉H₁₄O₄S | C₁₂H₇O⁺ | Dibenzofuranyl cation |
| C₇H₇SO₃H⁺ | p-Toluenesulfonic acid cation | |
| C₇H₇⁺ | Tropylium ion (from tosyl group) | |
| C₁₂H₈O | Dibenzofuran radical cation |
Note: The fragmentation pattern is predictive and based on the known behavior of sulfonate esters and dibenzofuran derivatives in mass spectrometry.
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). acs.org When analyzed by mass spectrometry, the resulting mass shift in the parent ion or its fragments can provide definitive information about reaction mechanisms. For instance, to study the hydrolysis of this compound, the reaction could be carried out in ¹⁸O-labeled water. By analyzing the mass of the resulting 2-hydroxydibenzofuran (B1202526) product, one could determine whether the cleavage occurs at the C-O or S-O bond.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
For this compound, a crystal structure would provide invaluable information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angles defining the orientation of the dibenzofuran and p-toluenesulfonate groups relative to each other.
Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any π-π stacking interactions between the aromatic rings or hydrogen bonding.
Advanced Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Analysis and In-situ Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For this compound, these techniques allow for the unambiguous identification of its core structural components: the dibenzofuran skeleton and the 4-methylbenzenesulfonate (tosylate) group.
Functional Group Analysis:
The FT-IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent parts. Theoretical studies, often employing Density Functional Theory (DFT), on dibenzofuran and its derivatives provide a basis for assigning these experimental frequencies. nih.govnih.gov
Key vibrational modes include:
Sulfonate Group (SO₃): The most prominent bands in the spectrum are typically from the sulfonate group. The asymmetric stretching vibrations (νₐₛ(SO₂)) appear as strong absorptions in the 1370-1340 cm⁻¹ region, while the symmetric stretching vibrations (νₛ(SO₂)) are found between 1180-1160 cm⁻¹.
S-O-C Linkage: The stretching vibrations of the sulfonate ester linkage (S-O-C) produce characteristic bands, which are crucial for confirming the ester formation.
Dibenzofuran Core: The dibenzofuran moiety is identified by its aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ range, and the characteristic C-O-C stretching of the furan (B31954) ring.
Tosyl Group: The 4-methylbenzenesulfonate portion also contributes signals from its own aromatic ring and the methyl (CH₃) group.
The complementary nature of FT-IR and Raman spectroscopy is advantageous. While the polar sulfonate group yields strong FT-IR signals, the non-polar aromatic rings of the dibenzofuran core often produce strong, sharp signals in the Raman spectrum, aiding in a comprehensive analysis.
Interactive Table of Expected Vibrational Frequencies Below is a table detailing the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Aromatic C-H (Dibenzofuran) | Stretching | 3100-3000 | Strong, Sharp |
| Aromatic C=C (Dibenzofuran) | Ring Stretching | 1600-1450 | Strong, Sharp |
| C-O-C (Furan ring) | Asymmetric Stretching | 1250-1200 | Weak |
| Sulfonate (S=O) | Asymmetric Stretching | 1370-1340 (Very Strong) | Medium |
| Sulfonate (S=O) | Symmetric Stretching | 1180-1160 (Very Strong) | Medium |
| Sulfonate Ester (S-O-C) | Stretching | 1050-950 | Weak |
| Methyl (CH₃) on Tosyl Group | Symmetric/Asymmetric Stretching | 2980-2870 | Medium |
| Aromatic C=C (Tosyl Group) | Ring Stretching | 1595, 1495 | Strong |
In-situ Reaction Monitoring:
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly valuable technique for monitoring chemical reactions in real-time without the need for sample preparation. shu.ac.uk This method can be applied to track the synthesis of this compound, which is typically formed via the reaction of 2-hydroxydibenzofuran with 4-methylbenzenesulfonyl chloride.
By immersing an ATR probe directly into the reaction mixture, one can monitor the disappearance of the broad O-H stretching band of the 2-hydroxydibenzofuran reactant (around 3500-3200 cm⁻¹) and the simultaneous appearance of the strong, characteristic S=O stretching bands of the sulfonate ester product. shu.ac.uk This allows for precise determination of reaction kinetics, endpoint detection, and optimization of reaction conditions, ensuring higher yield and purity.
Electronic Spectroscopy (UV-Visible, Fluorescence) for Electronic Structure Probing and Photophysical Property Characterization of Derivatives
Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides critical insights into the electronic structure and photophysical behavior of molecules. These techniques are used to study the transitions between electronic energy levels, which are influenced by the molecule's conjugation and substituent groups.
Electronic Structure Probing with UV-Visible Spectroscopy:
The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions within the extended π-system of the dibenzofuran core. nih.gov Dibenzofuran itself exhibits strong absorption bands in the UV region, typically between 200-300 nm, which are attributed to π → π* transitions. nih.gov The attachment of the 4-methylbenzenesulfonate group at the 2-position can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorption coefficient (a hyperchromic or hypochromic effect), depending on the electronic interaction between the substituent and the dibenzofuran chromophore.
Theoretical calculations, such as Time-Dependent DFT (TD-DFT), are often used to predict and interpret the electronic transitions observed in the UV-Vis spectrum, correlating them with specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
Photophysical Property Characterization with Fluorescence Spectroscopy:
Dibenzofuran and many of its derivatives are fluorescent, meaning they emit light after being excited by UV radiation. worldscientific.com Fluorescence spectroscopy measures the emission spectrum, fluorescence quantum yield (the efficiency of the emission process), and fluorescence lifetime. These properties are highly sensitive to the molecular structure and its environment.
The introduction of substituents onto the dibenzofuran framework can significantly tune its photophysical properties. researchgate.netnih.gov While the 4-methylbenzenesulfonate group is not a traditional electron-donating or electron-withdrawing group known for dramatic shifts, its presence can still modulate the emission wavelength and quantum yield. For instance, creating derivatives by replacing the tosylate group with strong electron-donating groups (like -NMe₂) or electron-withdrawing groups (like -NO₂) would lead to more substantial changes in the photophysical properties. Electron-donating groups typically cause a red-shift in the emission spectrum and can enhance the fluorescence quantum yield, making them useful for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. acs.orgnih.gov
Interactive Table of Representative Photophysical Data for Dibenzofuran Derivatives The table below presents typical photophysical data for the parent dibenzofuran and illustrates how substitution can alter these properties. The values for this compound are predicted based on the modest electronic influence of a tosylate group.
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φƒ) |
| Dibenzofuran (Parent) | ~290, 301 | ~330, 345 | Moderate |
| This compound | ~295, 305 (Predicted) | ~335, 350 (Predicted) | Moderate |
| Donor-Substituted Dibenzofuran Derivative | > 320 | > 370 | High |
| Acceptor-Substituted Dibenzofuran Derivative | > 310 | > 360 | Low to Moderate |
Computational and Theoretical Investigations of Dibenzofuran 2 Yl 4 Methylbenzenesulfonate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, orbital energies, and reactivity, which are crucial for predicting how Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242) will behave in chemical reactions.
For the parent dibenzofuran (B1670420) molecule, studies have utilized methods like Density Functional Theory (DFT) and multiconfigurational complete active space self-consistent field (CASSCF) to determine its minimum energy structure and harmonic vibrational frequencies. nih.govacs.org These foundational calculations provide a validated starting point for analyzing more complex derivatives.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for exploring reaction mechanisms. For a molecule like Dibenzofuran-2-yl 4-methylbenzenesulfonate, DFT can be used to model its participation in reactions such as nucleophilic substitution, where the tosylate group is an excellent leaving group.
DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the high-energy transition states that govern the reaction rate. For example, in a study of the atmospheric degradation of dibenzofuran initiated by an OH radical, DFT (specifically the B3LYP method) was used to predict the most likely site of attack and the subsequent reaction pathways. nih.gov The calculations showed that the formation of 1-dibenzofuranol was energetically more favorable than the formation of other adducts. nih.gov Similarly, DFT has been used to study the hydrodeoxygenation (HDO) of dibenzofuran, exploring different reaction routes and the influence of solvents. nih.gov
These methodologies could be directly applied to this compound to study its reactivity with various nucleophiles. The calculations would involve optimizing the geometries of the starting material, the nucleophile, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy, a key predictor of reaction kinetics.
A hypothetical DFT study on the hydrolysis of this compound would likely investigate the approach of a water molecule or hydroxide (B78521) ion to the sulfonate ester group, leading to the cleavage of the S-O bond and the formation of dibenzofuran-2-ol and p-toluenesulfonic acid.
Ab Initio Methods for High-Accuracy Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to benchmark DFT results and to obtain highly accurate predictions for properties like electron affinities and ionization potentials.
For dibenzofuran and its derivatives, high-level ab initio calculations, such as the single-state multireference second-order perturbation theory (CASPT2), have been employed to accurately predict electronic transitions. nih.govacs.org These calculations have shown good agreement with experimental absorption spectra. nih.govacs.org Such methods could be applied to this compound to provide a very precise picture of its electronic structure and to aid in the interpretation of complex spectroscopic data.
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase, explicitly accounting for solvent molecules. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the role of the solvent in chemical processes.
For this compound, the bond between the dibenzofuran oxygen and the sulfonyl sulfur allows for rotational flexibility. MD simulations could be used to explore the preferred conformations of this molecule in different solvents. The simulations would track the trajectories of all atoms in the system over time, revealing how solvent molecules arrange themselves around the solute and how this influences its shape and reactivity.
Studies on related systems, such as methyl ester sulfonates and sulfonated polymers, have used MD simulations to investigate their behavior at interfaces and in solution. researchgate.netmedsci.cnresearchgate.net For instance, MD simulations of sulfonated poly(ether ether ketone) have been used to study the structure of water within the polymer, which is crucial for its application in fuel cells. researchgate.net These studies demonstrate the power of MD in understanding solvation and its impact on molecular properties.
An MD simulation of this compound in a polar solvent like water would likely show strong solvation around the polar sulfonate group, which could facilitate its departure in a nucleophilic substitution reaction.
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. nih.gov For this compound, these calculations would help in assigning the peaks in its experimental NMR spectra, confirming its structure.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies calculated using DFT can be correlated with the peaks in experimental IR and Raman spectra. nih.gov A theoretical study on dibenzofuran has shown that the calculated vibrational frequencies using the B3P86 functional agree well with experimental data. nih.govacs.org Such calculations for this compound would predict the characteristic stretching frequencies for the C-O, S=O, and S-O bonds.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.govacs.org For dibenzofuran derivatives, TD-DFT calculations have been successful in assigning the absorption bands in the UV region. nih.govacs.org A TD-DFT study of this compound would predict its λ(max) and help to understand the nature of its electronic transitions.
The following table illustrates the kind of data that could be generated from such computational studies, based on findings for related furan (B31954) derivatives. globalresearchonline.net
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values for Furan Derivatives |
| NMR | ¹H Chemical Shift (ppm) | 6.0 - 7.5 |
| NMR | ¹³C Chemical Shift (ppm) | 110 - 150 |
| IR | C-O Stretch (cm⁻¹) | 1000 - 1300 |
| IR | S=O Stretch (cm⁻¹) | 1350 - 1400 |
| UV-Vis | λ(max) (nm) | 250 - 350 |
| UV-Vis | Transition Type | π → π* |
Rational Design Principles for Catalysts and Ligands in Transformations Involving this compound
Computational chemistry plays a crucial role in the rational design of catalysts for specific chemical transformations. Given that the tosylate group of this compound is a good leaving group, this compound is a prime substrate for cross-coupling reactions, which are often catalyzed by transition metals like palladium.
Computational studies can be used to:
Screen potential catalysts: By calculating the reaction energies and activation barriers for a reaction with different catalysts, the most efficient one can be identified before any experiments are conducted.
Optimize catalyst and ligand structure: The electronic and steric properties of ligands coordinated to the metal center can be fine-tuned to improve catalytic activity and selectivity. DFT calculations can predict how changes in ligand structure will affect the catalytic cycle.
Elucidate reaction mechanisms: Understanding the detailed mechanism of a catalytic reaction is key to improving it. Computational studies can identify key intermediates and transition states in the catalytic cycle.
For example, in the synthesis of dibenzofurans via C-H activation of o-iodo diaryl ethers, a palladium catalyst was used. nih.gov Computational studies could be employed to understand the mechanism of this reaction and to design even more effective palladium catalysts.
In Silico Screening for Novel Reactivity Modes and Compound Derivatization
In silico screening involves using computational methods to rapidly assess a large number of molecules for a particular property or activity. This approach can accelerate the discovery of new reactions and compounds.
For this compound, in silico screening could be used to:
Discover new reactions: By computationally "reacting" the molecule with a virtual library of reagents, novel and unexpected reactivity modes could be identified.
Design new derivatives: The dibenzofuran scaffold is present in many biologically active compounds. nih.govrsc.org In silico methods like molecular docking can be used to design and screen new derivatives of this compound for potential biological activity, such as enzyme inhibition. nih.govepa.govnih.gov For instance, a database of natural compounds was screened in silico against a specific protein target to identify potential inhibitors. nih.govfrontiersin.org
Advanced Materials Science Applications of Dibenzofuran 2 Yl 4 Methylbenzenesulfonate and Its Derivatives
Precursors for Organic Electronic Materials
Dibenzofuran (B1670420) derivatives are integral to the development of high-performance organic electronic devices. Their utility stems from their robust nature and tunable electronic properties, which can be precisely controlled through synthetic modifications. These materials find applications in a range of devices including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com
Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242) is a valuable precursor for the synthesis of monomers that can be polymerized to form conjugated polymers like poly(dibenzofuran)s. The tosylate group can be readily displaced in cross-coupling reactions such as Suzuki, Stille, or Kumada coupling, allowing for the introduction of various functionalities and the formation of carbon-carbon bonds necessary for polymer chain growth. sigmaaldrich.com
For instance, the tosylate can be coupled with a suitable comonomer containing boronic acid or organotin groups to create a repeating unit for a donor-acceptor copolymer. The resulting polymers often exhibit desirable properties for electronic applications, including high charge carrier mobility and good film-forming capabilities. The synthesis of furan-based conjugated polymers with tunable bandgaps has been demonstrated through efficient C-H arylation methods, highlighting the versatility of furan-containing building blocks in creating materials for biomedical and electronic applications. researchgate.net
Research into novel conjugated polymers based on benzodifuranone and diketopyrrolopyrrole has shown that these materials are suitable for optoelectronic applications, with polymers being synthesized through various cross-coupling reactions. nih.gov Furthermore, the development of conjugated polymers from biomass-derived monomers is gaining traction, with furan-based polymers showing promise due to their solubility and photostability. researchgate.net
Dibenzofuran derivatives are extensively used in OLEDs, serving as either the host material in the emissive layer or as the emitter itself. The high triplet energy of the dibenzofuran core makes it particularly suitable for hosting phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host and thus enhancing device efficiency. capes.gov.br
Dibenzofuran-based bipolar host materials have been synthesized and shown to be effective in phosphorescent OLEDs (PhOLEDs). For example, regioisomers of dibenzofuran-based hosts have been developed for yellow PhOLEDs, achieving high external quantum efficiencies. youtube.comresearchgate.net In the realm of thermally activated delayed fluorescence (TADF) OLEDs, dibenzofuran derivatives are also crucial. They are used to create host materials with high triplet energies, essential for efficient blue TADF devices. organic-chemistry.org The molecular engineering of these host materials is a key strategy to improve the stability and performance of blue OLEDs. organic-chemistry.org
The following table summarizes the performance of some OLEDs utilizing dibenzofuran-based host materials.
| Host Material | Emitter | Device Type | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|---|
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate [PO-01] | Yellow PhOLED | 25.3% | youtube.com |
| 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) | DMeCzIPN | Blue TADF OLED | - | organic-chemistry.org |
| DBF-BODIPY | - | Red Fluorescent OLED | 17.0% | organic-chemistry.org |
In the field of organic photovoltaics, dibenzofuran derivatives are employed as both electron-donor and electron-acceptor materials in the active layer of solar cells. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials through chemical modification is critical for optimizing the performance of OPVs. youtube.comekb.eg
Dibenzofuran-based polymers have been developed as donor materials in bulk heterojunction solar cells. For example, copolymers of benzodifuran and benzodithiophene with thieno[3,4-b]thiophene (B1596311) have been synthesized, with the all-furan-based polymer achieving a power conversion efficiency (PCE) of 5.23%. beilstein-journals.org The use of furan (B31954) and its derivatives as alternatives to thiophene-based materials is a promising strategy due to their favorable properties such as smaller heteroatom size and higher electronegativity. youtube.com
Recent reviews have highlighted the progress in furan and benzodifuran-based semiconductors for OPVs, noting that promising PCEs have been achieved with donor-acceptor polymers. youtube.comekb.egrsc.org The development of new naphthodifuran monomers has also led to conjugated polymers with good photovoltaic performance. acs.org
Below is a table showcasing the performance of some OPVs with dibenzofuran-based materials.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Poly[(4,8-bis(5-dodecyl-2-furanyl)benzo[1,2-b:4,5-b′]difuran-2-yl)-alt-(2-ethyl-1-(3-fluorothieno[3,4-b]thiophen-2-yl)-1-hexanone)] (P4) | - | 5.23% | beilstein-journals.org |
| P(BDF-FDPP) | PC71BM | 5.55% | youtube.com |
| PNDFT-DTBT | PC61BM | 5.22% | acs.org |
The excellent charge transport properties of dibenzofuran derivatives make them ideal candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net Both p-type and n-type OFETs have been fabricated using these materials. The planar structure of dibenzofuran facilitates strong π-π stacking in the solid state, which is crucial for efficient charge transport. mdpi.com
Ladder-type π-conjugated compounds containing a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and used as organic semiconductors in OFETs. These devices have shown typical p-type characteristics with hole mobilities as high as 1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹. mdpi.com Multifunctional organic semiconductors that combine high charge mobility with strong luminescence are also being developed, with a benzo organic-chemistry.orgrsc.orgthieno[3,2-b]benzofuran derivative demonstrating promising performance in both OLEDs and OFETs. researchgate.net
The following table presents the performance of some OFETs based on dibenzofuran derivatives.
| Organic Semiconductor | Device Type | Hole Mobility (μh) | Reference |
|---|---|---|---|
| dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF) | p-type OFET | <1.5 × 10⁻³ cm²·V⁻¹·s⁻¹ | mdpi.com |
| dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) | p-type OFET | <1.0 × 10⁻¹ cm²·V⁻¹·s⁻¹ | mdpi.com |
| 2,7-diphenylbenzo organic-chemistry.orgrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh) | OFET | - | researchgate.net |
Functional Materials for Optoelectronics and Photonics
Beyond the applications in organic electronics, dibenzofuran derivatives are also being explored for their potential in other optoelectronic and photonic applications. Their unique photophysical properties, such as high fluorescence quantum yields and the potential for two-photon absorption, make them suitable for a range of advanced technologies. youtube.comnih.gov
For instance, dibenzofuran-based materials are being investigated as liquid crystals. The rigid, anisotropic structure of the dibenzofuran core can lead to the formation of liquid crystalline phases, which are essential for display technologies. google.comyoutube.com Additionally, the nonlinear optical properties of these materials are of interest for applications in photonics, such as optical switching and data storage. beamco.com The development of photoanisotropic materials, including those based on azobenzene-containing liquid crystals, for polarization holography and 4G optics is an active area of research. nih.gov
Role in Supramolecular Chemistry and Controlled Self-Assembly for Hierarchical Materials
The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions, are being applied to dibenzofuran derivatives to create complex hierarchical materials. nih.gov The ability of these molecules to self-assemble into ordered structures is driven by a combination of forces, including π-π stacking, hydrogen bonding, and van der Waals interactions. nih.gov
Block copolymers containing dibenzofuran segments can self-assemble into a variety of morphologies, such as spheres, cylinders, and lamellae, on the nanoscale. rsc.orgupenn.edu This bottom-up approach to nanofabrication is of great interest for creating templates for next-generation lithography and for the development of functional nanodevices. The directed self-assembly of block copolymers on chemically patterned substrates allows for precise control over the orientation and long-range order of the resulting nanostructures. nih.gov
The formation of metallosupramolecular frameworks through the coordination of metal ions with functionalized dibenzofuran ligands represents another exciting avenue of research. These materials can form complex three-dimensional networks with potential applications in catalysis, sensing, and gas storage. core.ac.uk
Development of Functional Dibenzofuran-Based Frameworks and Architectures
The rigid and planar structure of the dibenzofuran core makes it an attractive building block for the construction of highly ordered and porous materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. The functionalization of dibenzofuran is a key step in its incorporation into these extended frameworks. While direct use of Dibenzofuran-2-yl 4-methylbenzenesulfonate in the synthesis of such frameworks is not extensively documented in publicly available research, the principles of framework chemistry suggest its potential as a valuable precursor.
The 4-methylbenzenesulfonate (tosyl) group is an excellent leaving group in nucleophilic substitution reactions. This characteristic allows for the strategic functionalization of the dibenzofuran-2-yl moiety. For instance, the tosyl group can be displaced by various nucleophiles to introduce functionalities that can then participate in the framework-forming reactions. These functionalities often include amines, boronic acids, or other reactive groups that can undergo condensation or coupling reactions to form the porous network.
Research into dibenzofuran-based porous materials has explored various synthetic strategies to incorporate the dibenzofuran unit into larger architectures. These strategies often involve the pre-functionalization of the dibenzofuran core with reactive groups suitable for polymerization or coordination.
Covalent Organic Frameworks (COFs)
COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically involves reversible bond formation reactions, such as boronate ester formation, imine condensation, or boroxine (B1236090) formation, which allow for the correction of defects and the formation of a crystalline structure.
For the integration of dibenzofuran into COFs, the dibenzofuran molecule must be functionalized with at least two reactive groups that can connect to other monomers. For example, a dibenzofuran molecule could be functionalized with boronic acid groups, which can then react with polyol linkers to form a boronate ester-linked COF. While no specific COFs built from this compound are reported, the synthesis of other functionalized dibenzofurans for materials science applications is known. For instance, dibenzofuran derivatives have been functionalized with carbazolylcarbazole moieties for use in organic light-emitting diodes (OLEDs). nih.gov The synthetic methodologies used in such research could be adapted to produce dibenzofuran-based monomers for COF synthesis.
A hypothetical route to a dibenzofuran-based COF could involve the conversion of this compound to a di-functional monomer, such as a dibenzofuran-2,8-diboronic acid. This monomer could then be co-condensed with a complementary linker like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form a 2D porous framework. The properties of the resulting COF, such as pore size and surface area, would be dictated by the geometry of the dibenzofuran monomer and the length of the linker.
Table 1: Hypothetical Properties of a Dibenzofuran-Based COF
| Property | Predicted Value/Characteristic |
| Monomers | Dibenzofuran-2,8-diboronic acid, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) |
| Linkage | Boronate Ester |
| Porosity | Microporous/Mesoporous |
| Surface Area | High (Predicted > 1000 m²/g) |
| Thermal Stability | High, due to the rigid dibenzofuran core and strong covalent bonds. |
| Potential Applications | Gas storage, catalysis, organic electronics. |
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The dibenzofuran scaffold can be incorporated into MOFs by functionalizing it with coordinating groups, such as carboxylates or nitrogen-containing heterocycles.
The synthesis of a dibenzofuran-based MOF could involve the preparation of a dicarboxylic acid derivative of dibenzofuran. For example, this compound could potentially be converted to dibenzofuran-2,8-dicarboxylic acid. This ligand could then be reacted with a metal salt, such as zinc nitrate (B79036) or copper nitrate, under solvothermal conditions to yield a porous MOF. The resulting framework's topology and properties would depend on the coordination geometry of the metal ion and the connectivity of the dibenzofuran-based ligand.
Research has demonstrated the successful incorporation of heterocyclic organic ligands into MOFs to create materials with enhanced chemical stability and porosity. researchgate.net The rigidity of the dibenzofuran unit would contribute to the formation of a robust framework with permanent porosity.
Table 2: Research Findings on Functionalized Dibenzofuran Derivatives for Advanced Materials
| Compound/Material | Synthesis Method | Key Findings | Potential Application |
| Carbazolylcarbazole-substituted dibenzofurans | Suzuki coupling | Modification at the 1-, 2-, and 4-positions of dibenzofuran resulted in high triplet energy, beneficial for host materials in phosphorescent OLEDs. nih.gov | Organic Light-Emitting Diodes (OLEDs) |
| Polycyclic dihydrobenzofurans | Palladium-catalyzed annulation reaction | Efficient synthesis of complex dihydrobenzofuran derivatives. nih.gov | Precursors for complex organic frameworks |
| Dibenzofuran-based host materials | Functionalization with F or Br | Systematic study of the positional effect of substitution on material parameters for OLEDs. nih.gov | Organic Light-Emitting Diodes (OLEDs) |
While the direct application of this compound in the construction of functional frameworks is an area that requires further exploration, the existing literature on dibenzofuran chemistry and porous materials provides a strong foundation for its potential use. The development of synthetic routes to convert this tosylated precursor into suitable monomers for COF and MOF synthesis could unlock new avenues for creating novel functional materials with tailored properties.
Future Research Directions and Emerging Paradigms in Dibenzofuran 2 Yl 4 Methylbenzenesulfonate Chemistry
Sustainable and Green Synthesis Methodologies
A paramount goal in modern chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign. For Dibenzofuran-2-yl 4-methylbenzenesulfonate (B104242), this involves rethinking the classical esterification and functionalization processes.
The traditional synthesis of sulfonate esters often involves the reaction of an alcohol (dibenzofuran-2-ol) with a sulfonyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a base like pyridine (B92270), frequently using chlorinated or polar aprotic solvents such as N,N-dimethylformamide (DMF). youtube.comyoutube.com However, growing environmental awareness is driving a shift away from these hazardous substances. acs.orgresearchgate.net
Future research will likely focus on replacing these conventional solvents with greener alternatives. nih.gov Water, ionic liquids, and supercritical fluids are at the forefront of this shift. researchgate.net Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have demonstrated success in improving the sustainability of synthetic processes for active pharmaceutical ingredients and represent viable options for the synthesis of this dibenzofuran (B1670420) derivative. nih.gov The use of less toxic and easily recyclable solvents like acetone (B3395972) has also been shown to enhance the sustainability of coupling reactions. acs.org Research into one-pot cascade syntheses in basic aqueous media, which has been successful for other functionalized furans, could offer a streamlined, environmentally friendly route to related precursors. rsc.org
Table 1: Comparison of Traditional vs. Green Solvents for Sulfonate Ester Synthesis
| Solvent Type | Examples | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional | N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM), Toluene (B28343) | High solubility for many reactants, well-established protocols. | Toxic, environmentally persistent, high disposal costs. | acs.orgnih.gov |
| Green | Water, Acetone, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Low toxicity, biodegradable, often bio-derived, potential for reuse. | May require optimization of reaction conditions due to different solubility and reactivity profiles. | acs.orgnih.gov |
| Advanced Green | Ionic Liquids, Supercritical Fluids (e.g., scCO₂) | Negligible vapor pressure (ionic liquids), tunable properties, ease of separation (supercritical fluids). | Higher initial cost, potential toxicity of some ionic liquids, requires specialized equipment. | researchgate.net |
The move towards sustainability also necessitates the replacement of homogeneous catalysts and stoichiometric bases, which are often difficult to separate from the reaction mixture, with solid, recyclable catalysts. rsc.org Solid acid catalysts are particularly promising for esterification and related reactions due to their economic viability and environmental friendliness. aurak.ac.ae
Future work on Dibenzofuran-2-yl 4-methylbenzenesulfonate should explore the use of heterogeneous catalysts for its synthesis. Materials such as sulfonic acid-functionalized silicas (e.g., SBA-15), carbons (e.g., graphene oxide, biochar), zeolites, and heteropolyacids have proven effective and reusable in various esterification processes. rsc.orgaurak.ac.aeacs.orgresearchgate.netresearchgate.net These catalysts offer high activity and selectivity, and their solid nature allows for easy recovery and reuse, minimizing chemical waste. acs.orgresearchgate.net For instance, sulfonated graphene has been reported as a highly active and water-tolerant solid acid carbocatalyst for ester synthesis, outperforming traditional acid catalysts. rsc.org The development of a bespoke heterogeneous catalyst could make the industrial production of this compound cleaner and more cost-effective. aurak.ac.ae
Table 2: Overview of Recyclable Catalysts for Esterification
| Catalyst Type | Description | Key Advantages | Reference |
|---|---|---|---|
| Sulfonic Acid-Functionalized Supports | Porous materials like silica (B1680970), graphene, or biochar with covalently bound -SO₃H groups. | High acidity, stable, easily separated, and reusable for multiple cycles. | rsc.orgaurak.ac.aeacs.orgresearchgate.net |
| Zeolites | Microporous aluminosilicate (B74896) minerals with strong Brønsted acid sites. | Shape selectivity, high thermal stability, tunable acidity. | researchgate.net |
| Heteropolyacids (HPAs) | Polyoxometalate compounds, often supported on a solid matrix. | Superacidic properties, high efficiency, can exhibit "pseudoliquid" behavior enhancing activity. | researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the scalable and safe production of fine chemicals, continuous flow chemistry is emerging as a superior alternative to traditional batch processing. Flow chemistry offers enhanced heat transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates, making it an ideal candidate for the synthesis of sulfonate esters. mdpi.comresearchgate.net
The synthesis of this compound, which may involve exothermic steps or unstable intermediates like diazonium salts (in precursor synthesis), could be significantly improved through flow technology. researchgate.netallfordrugs.com Research should be directed towards developing a telescoped, multi-step flow synthesis that integrates the formation of the dibenzofuran core with the final tosylation step. Automated platforms can be combined with flow reactors to monitor reaction progress in real-time, for example, by using integrated analytical techniques like GC-MS to track sulfonate ester formation. researchgate.net This approach would not only increase throughput and yield but also minimize the accumulation of potentially energetic intermediates, thus enhancing process safety. mdpi.comresearchgate.net
Exploration of Novel and Undiscovered Reactivity Modes
The chemical structure of this compound, featuring a tosylate group on a dibenzofuran scaffold, suggests a rich and varied reactivity awaiting exploration. The tosylate is an excellent leaving group, making the compound a prime substrate for nucleophilic substitution reactions. Future research should venture beyond standard cross-coupling reactions to uncover novel transformations.
One promising area is the investigation of regioselective cleavage of the C-O versus the S-O bond of the sulfonate ester. eurjchem.com This differential reactivity could be exploited to synthesize a diverse array of functionalized dibenzofurans, such as amines, ethers, or thiols at the 2-position. Furthermore, the arylsulfonyl group itself is a key functional group in many biologically active molecules, and reactions that modify or transfer this group could be of significant interest. researchgate.net There is also potential to explore the use of the compound in less common transformations, such as interrupted Pummerer reactions or other rearrangements involving the sulfoxide (B87167) group that could be generated via oxidation. acs.org Such studies would expand the synthetic utility of this compound, transforming it from a simple intermediate into a versatile building block for constructing complex molecular architectures. researchgate.net
Synergy Between Computational and Experimental Methodologies for Accelerated Discovery
The integration of computational chemistry with experimental work has become a powerful paradigm for accelerating chemical discovery. nih.gov This synergy allows for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of new molecules and catalysts before committing to resource-intensive lab work. nih.govresearchgate.net
For this compound, a combined computational-experimental approach can be highly beneficial. Density Functional Theory (DFT) calculations can be employed to:
Predict Reactivity: Model transition states to predict the feasibility and selectivity of novel reactions. rsc.org
Elucidate Mechanisms: Understand the pathways of catalytic cycles for its synthesis, helping to optimize catalysts and conditions. nih.gov
Design Materials: Calculate electronic properties like HOMO/LUMO energy levels to predict its suitability for applications in organic electronics. acs.orgrsc.org
Experimental validation of these computational predictions provides a feedback loop that refines theoretical models and deepens fundamental understanding. researchgate.netrsc.org This collaborative approach can significantly shorten the development timeline for new synthetic methods and the discovery of novel applications for this compound.
Table 3: A Proposed Workflow for Integrated Computational and Experimental Research
| Phase | Computational Task (DFT) | Experimental Task | Objective | Reference |
|---|---|---|---|---|
| 1. Synthesis Design | Model reaction pathways and catalyst performance for esterification. | Synthesize compound using computationally-guided conditions. | Develop an optimized, high-yield synthesis protocol. | researchgate.netrsc.org |
| 2. Reactivity Screening | Calculate activation barriers for various nucleophilic substitution reactions. | Perform reactions predicted to be most favorable. | Discover new, efficient functionalization methods. | nih.gov |
| 3. Materials Application | Calculate electronic and photophysical properties (e.g., triplet energy, orbital distribution). | Synthesize derivatives and measure properties (PLQY, emission spectra). Fabricate and test devices (e.g., OLEDs). | Evaluate potential as a host or emitter in advanced materials. | acs.orgnih.gov |
Expanding the Scope of Advanced Materials Applications and Performance Optimization
Dibenzofuran derivatives are well-regarded for their use in advanced materials, particularly as host materials in phosphorescent organic light-emitting diodes (PhOLEDs), owing to their high thermal stability and wide bandgap. nih.gov The rigid structure of the dibenzofuran core is conducive to achieving high triplet energies, which is essential for efficient blue PhOLEDs.
A critical future direction is the systematic investigation of this compound and its isomers as components in organic electronic devices. Research should focus on its synthesis and purification, followed by a thorough characterization of its photophysical and electrochemical properties. acs.org Key parameters to investigate include its triplet energy level, photoluminescence quantum yield (PLQY), and charge transport characteristics. acs.org The tosylate group offers a reactive handle for further functionalization, allowing for the tuning of these properties. For example, replacing the tosylate with various electron-donating or -withdrawing groups through nucleophilic substitution could modulate the HOMO/LUMO levels and emission color. nih.gov Optimizing the molecular structure in this way is crucial for developing high-performance materials tailored for specific applications, such as achieving high color purity and efficiency in next-generation displays and lighting. acs.orgresearchgate.net
Q & A
Q. What synthetic methodologies are employed for preparing aryl sulfonate derivatives like Dibenzofuran-2-yl 4-methylbenzenesulfonate, and how do reaction conditions influence product purity?
Methodological Answer:
- Synthesis Protocol : Similar sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate) are synthesized via stoichiometric reactions in ethanol/water mixtures. For example, a 2:1 molar ratio of aromatic amine to sulfonic acid yields distinct crystalline phases .
- Condition Optimization : Solvent polarity and crystallization time are critical. Slow evaporation at controlled temperatures (e.g., 293 K) promotes high-quality single crystals, as seen in monoclinic systems (space group P2₁/n) .
- Purity Control : Recrystallization from aqueous ethanol removes unreacted precursors, with yields ~45% under optimized conditions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : A Bruker D8 Quest ECO diffractometer with MoKα radiation (λ = 0.71073 Å) is used for data collection. Multi-scan absorption correction (e.g., SADABS) ensures data accuracy .
- Refinement Tools : SHELXL refines structures to R₁ ~0.042 and wR₂ ~0.127, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are located via difference Fourier maps .
- Complementary Techniques : FT-IR and NMR validate functional groups, while melting point analysis confirms phase purity .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of sulfonate derivatives, and what analytical frameworks are used to interpret them?
Methodological Answer:
- Graph Set Analysis : Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) are classified using Etter’s notation (D, C, etc.). For example, 2-Aminoanilinium 4-methylbenzenesulfonate forms [010] chains via N–H⋯O interactions (D = 2.70–2.85 Å, θ ~160°) .
- Packing Patterns : Software like Mercury visualizes intermolecular interactions. Dominant motifs (e.g., R₂²(8) rings) are identified using geometric parameters from tables of hydrogen-bond distances/angles .
- Impact on Properties : Stronger H-bonding correlates with higher thermal stability, as observed in TGA-DSC studies of analogous compounds .
Q. What challenges arise during crystallographic refinement of sulfonate derivatives, and how are they resolved?
Methodological Answer:
- Disorder Handling : Partial occupancy of solvent molecules or counterions is modeled using ISOR/SIMU restraints in SHELXL. For example, anisotropic displacement ellipsoids for sulfonate groups are refined with constraints .
- Data Contradictions : High Rint values (>0.05) suggest twinning or poor crystal quality. Integration with SAINT and twin law detection in OLEX2 resolves these issues .
- Validation Tools : PLATON checks for missed symmetry, while CCDC validation reports flag outliers in bond lengths/angles .
Q. How can computational tools predict synthetic pathways for novel sulfonate derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Tools like Synthia or Reaxys identify feasible routes. For dibenzofuran sulfonates, esterification of dibenzofuran-2-ol with Tosyl chloride in pyridine is a likely precursor.
- DFT Modeling : Gaussian09 optimizes transition states for sulfonation reactions, predicting regioselectivity and energy barriers .
- Crystallization Prediction : MOLPAQ software estimates solubility parameters to guide solvent selection (e.g., ethanol/water for high nucleation rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
